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molecular formula C14H15IO B8403858 2-Iodo-2-(2'-methylcyclopentylidene)-1-phenylethanone

2-Iodo-2-(2'-methylcyclopentylidene)-1-phenylethanone

Cat. No. B8403858
M. Wt: 326.17 g/mol
InChI Key: VQEZOBPGGPIDKI-UHFFFAOYSA-N
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Patent
US05446203

Procedure details

NIS (220 mg, 0.98 mmol) and HTIB (39 mg, 0.98 mmol) were added in one portion to a stirring solution containing 2-methyl-1-cyclopentanol in 10 mL of methanol. The reaction mixture was protected from light and stirred at room temperature for 16 hours. The reaction was worked up as usual. After evaporation of solvent under vacuum a light green oily residue was obtained (323 mg). The GC/Ms spectrum of the crude residue showed that starting material was present along with iodobenzene and the product. The product was isolated by means of silica gel column chromatography (40-140 mesh). Iodobenzene was eluted first with hexanes. The product was eluted next with 1:1 mixture of CH2Cl12 /hexanes and after solvent evaporation under vacuum, a light green oil was obtained (86.2 mg, 28%). The oil was characterized by spectroscopy: 1H-NMR (CDCl3): (E-isomer) δ1.24 (d, 7.2 Hz, 3H), 2.20-2.96 (m, 7H), 7.47 (t, 7.2 Hz, 2H), 7.58 (t, 7.2 Hz, 1H) , 7.92 (d, 7.8 Hz, 2H); (Z-isomer); δ0.92 (d, 7.2 Hz, 3H), 2.20-2.96 (m, 7H), 7.47 (t, 7.2 Hz, 2H), 7.58(t, 1H), 7.96 (d, 8 Hz, 2H); 13C-NMR (CDCl3) (Z-isomer) δ21.23, 24.07, 38.0, 40.69, 42.06, 87.39, 129.91, 130.1, 131.2, 131.32, 134.79, 135.76, 163.22, 194.02; (E-isomer) δ19.62, 26.87, 34.09, 34.72, 45.95, 85.55, 130.05, 131.19, 134.79, 135.59, 162.29, 1.94.20; IR (neat) 1665 (s), 1590 (w), 1450 (m), 1350 (w), 1300 (m), 1245(s), 1175 (m), 1050 (m), 1015 (m), 975 (w), 690 (m) cm-1 ; MS m/z (rel. int.) 326 (M+, 5), 311 (M-Ch3, 5), 199 (M-I, 11), 157 (49), 129(25), 105 (C6H5CO, 55), 77 (C6H5, 100).
[Compound]
Name
( m )
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0 (± 1) mol
Type
reactant
Reaction Step One
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Name
1245(s)
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Type
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Reaction Step Two
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Reaction Step Three
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Type
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Reaction Step Five
[Compound]
Name
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Type
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Reaction Step Six
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Type
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Reaction Step Seven
[Compound]
Name
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Quantity
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Type
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Reaction Step Eight
Name
Quantity
220 mg
Type
reactant
Reaction Step Nine
Name
Quantity
39 mg
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
10 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
crude residue
Quantity
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Type
reactant
Reaction Step Eleven
Quantity
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Type
reactant
Reaction Step Twelve
[Compound]
Name
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Type
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Name
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Type
reactant
Reaction Step Fifteen
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Name
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Type
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Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=O)N(I)[C:3](=[O:4])[CH2:2]1.CC1C=CC(S(O[I:20](O)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=O)=O)=CC=1.[CH3:28][CH:29]1CCC[CH:30]1O.I[C:36]1C=CC=CC=1>CO>[I:20][C:21](=[C:26]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH3:36])[C:3]([C:2]1[CH:1]=[CH:6][CH:30]=[CH:29][CH:28]=1)=[O:4]

Inputs

Step One
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1245(s)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
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0 (± 1) mol
Type
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Smiles
Step Seven
Name
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
220 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
39 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Eleven
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Thirteen
Name
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Quantity
0 (± 1) mol
Type
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Smiles
Step Fourteen
Name
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Smiles
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Type
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Smiles
Step 16
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Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent under vacuum a light green oily residue
CUSTOM
Type
CUSTOM
Details
was obtained (323 mg)
CUSTOM
Type
CUSTOM
Details
The product was isolated by means of silica gel column chromatography (40-140 mesh)
WASH
Type
WASH
Details
Iodobenzene was eluted first with hexanes
WASH
Type
WASH
Details
The product was eluted next with 1:1 mixture of CH2Cl12 /hexanes
CUSTOM
Type
CUSTOM
Details
after solvent evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a light green oil was obtained (86.2 mg, 28%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
IC(C(=O)C1=CC=CC=C1)=C1C(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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